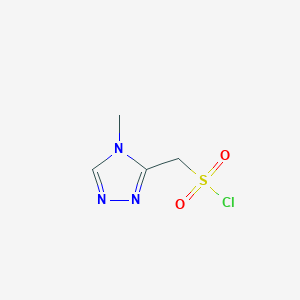
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 4-position of the triazole ring and a methanesulfonyl chloride group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors.
Introduction of the Methanesulfonyl Chloride Group: The triazole derivative is then reacted with methanesulfonyl chloride under suitable conditions to introduce the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and other advanced techniques to ensure efficient production.
化学反応の分析
Types of Reactions
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives .
科学的研究の応用
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . The triazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound has a hydroxyl group instead of the methanesulfonyl chloride group.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: This compound has an amine group instead of the methanesulfonyl chloride group.
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a thiol group instead of the methanesulfonyl chloride group.
Uniqueness
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is unique due to the presence of the methanesulfonyl chloride group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through substitution reactions . This makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C4H6ClN3O2S |
|---|---|
分子量 |
195.63 g/mol |
IUPAC名 |
(4-methyl-1,2,4-triazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-3-6-7-4(8)2-11(5,9)10/h3H,2H2,1H3 |
InChIキー |
GXGWNOCGWHPFFU-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-iodophenyl)ethyl]cyclopentanamine](/img/structure/B13247863.png)
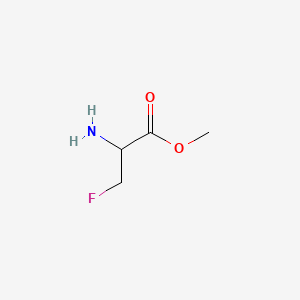
![4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane](/img/structure/B13247876.png)
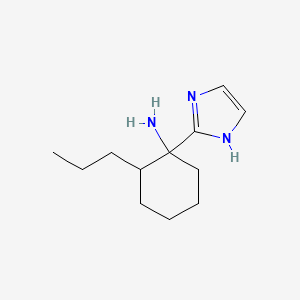
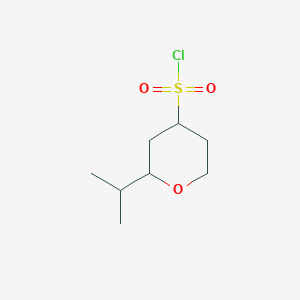


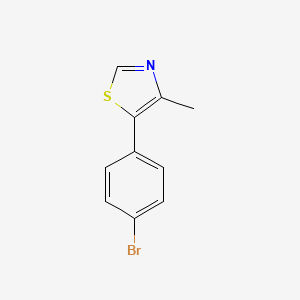
![5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol](/img/structure/B13247903.png)


![4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13247921.png)
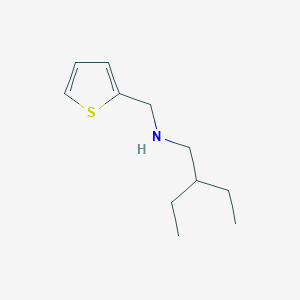
![[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride](/img/structure/B13247930.png)
